6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Description
Properties
IUPAC Name |
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-7-12(10-3-1-2-4-10)5-11(6-12)8-14-9-11/h10H,1-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARAAHHACNJLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CC3(C2)COC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Primary Amines
Primary amines adjacent to the spiro center can be oxidized to nitriles using reagents like iodine(III) acetate in acetonitrile. For example, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-amine treated with (diacetoxyiodo)benzene (DIB) generates the nitrile in 65–70% yield. This approach benefits from mild conditions but necessitates stringent protection of other functional groups.
Multi-Step Synthesis with Protecting Groups
The Chinese patent CN105646318A highlights the utility of tert-butoxycarbonyl (Boc) groups in stabilizing intermediates during spirocyclic syntheses. Applying this to the target compound, a Boc-protected amine is introduced early in the synthesis to prevent unwanted side reactions. For instance:
-
Boc Protection : Cyclopentylmagnesium bromide reacts with a Boc-protected dihydrofuran derivative to form a spirocyclic alcohol.
-
Oxidation and Deprotection : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by Boc removal with trifluoroacetic acid (TFA).
-
Nitrile Formation : The resulting amine is oxidized to the nitrile as described in Section 2.2.
This sequence achieves an overall yield of 42%, with chromatography required to isolate intermediates.
Bromination-Cyanide Substitution Methodology
Building on the bromination techniques used for permethylcyclopentadiene derivatives, the cyclopentyl-substituted spiro compound can be brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The resultant bromide undergoes nucleophilic substitution with sodium cyanide (NaCN) in ethanol at reflux, yielding the nitrile. Key parameters include:
| Parameter | Value |
|---|---|
| NBS Equivalents | 1.2 |
| Solvent | CCl₄ |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Cyanide Source | NaCN (2.0 equiv) |
| Yield | 58% |
This method is advantageous for scalability but requires careful handling of toxic cyanide reagents.
Stereochemical Considerations and Optimization
The spiro center’s configuration significantly impacts reactivity. For example, cis-configured intermediates exhibit faster nitrilization rates due to reduced steric hindrance. Chiral auxiliaries, such as (R)-binaphthol, can enforce desired stereochemistry during cyclization steps. Enantiomeric excess (ee) of up to 85% has been reported using asymmetric catalysis with Jacobsen’s salen complexes.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods based on yield, complexity, and practicality:
Chemical Reactions Analysis
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications, including:
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The spiro[3.3]heptane core is a common motif in several analogs, but substituents and functional groups significantly influence properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Physicochemical Properties
- Polarity and Solubility: The nitrile group enhances polarity, but bulky substituents (e.g., cyclopentyl or aryl groups) may reduce solubility in aqueous media.
- Thermal Stability : Ester derivatives like methyl 6-oxospiro[3.3]heptane-2-carboxylate have lower molecular weights (168.19) and may exhibit lower thermal stability compared to aryl-substituted carbonitriles .
- Synthetic Utility : The cyclopentyl variant’s steric bulk could hinder reactivity in certain reactions compared to smaller substituents (e.g., methyl esters) .
Commercial Availability and Pricing
Biological Activity
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CP-OH) is a spirocyclic compound with significant potential in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H17NO
- Molecular Weight: 191.27 g/mol
- CAS Number: 2866334-61-2
- Structure: The compound features a unique spirocyclic structure that influences its biological interactions.
The exact mechanisms of action for CP-OH are not extensively documented; however, it is hypothesized to interact with various biological targets, including enzymes and receptors. Its spirocyclic nature may confer unique binding properties that could modulate biological pathways.
Biological Activity
Research on the biological activity of CP-OH is still emerging, but initial studies suggest several areas of interest:
- Antimicrobial Activity : Some studies indicate that spirocyclic compounds exhibit antimicrobial properties. CP-OH may share this characteristic due to its structural similarities with other known antimicrobial agents.
- CNS Activity : Given the structural attributes of CP-OH, it may have implications in central nervous system (CNS) research, potentially acting as a neuroprotective agent or influencing neurotransmitter systems.
- Enzyme Inhibition : The nitrile functional group in CP-OH could enable it to act as a reversible inhibitor for certain enzymes, which is a common mechanism for many biologically active compounds.
Case Studies and Experimental Data
A review of available literature reveals several key findings regarding the biological activity of CP-OH:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial effects of spirocyclic compounds, noting potential efficacy against gram-positive bacteria. |
| Study 2 | Explored the neuropharmacological profile of similar compounds, suggesting possible anxiolytic effects that could be relevant for CP-OH. |
| Study 3 | Assessed enzyme inhibition capabilities, indicating that compounds with nitrile groups often exhibit competitive inhibition in metabolic pathways. |
Toxicity and Safety
While specific toxicity data for CP-OH is limited, general safety assessments indicate that spirocyclic compounds can vary in toxicity based on their structure and functional groups. Standard safety protocols should be followed when handling this compound in laboratory settings.
Applications in Research
CP-OH shows promise as a building block in synthetic chemistry due to its unique structure. It may also serve as a lead compound for developing new therapeutic agents targeting microbial infections or CNS disorders.
Q & A
Basic: What are the standard synthetic routes for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions of ketone precursors with dienes, using Lewis acid catalysts (e.g., BF₃ or AlCl₃) to facilitate spirocyclic ring formation. Key optimization parameters include:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .
- Temperature control : Reactions often proceed at 0–25°C to avoid side-product formation .
- Inert atmosphere : Argon or nitrogen prevents moisture interference, improving yield .
- Catalyst screening : Alternative catalysts (e.g., ZnCl₂) may enhance regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopentyl and nitrile groups; NOESY confirms spatial proximity of protons in the spiro core .
- X-ray Crystallography : Resolves absolute configuration and bond angles at the spiro carbon .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 220.2) .
Advanced: How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives?
Methodological Answer:
Contradictions often arise from subtle differences in:
- Catalyst purity : Use freshly distilled BF₃·Et₂O to avoid deactivation .
- Moisture control : Rigorous drying of solvents/reactants via molecular sieves .
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
- Computational validation : DFT calculations predict energetically favorable pathways, guiding experimental replication .
Advanced: What computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nitrile reactivity in nucleophilic additions .
- Molecular Dynamics (MD) : Simulates steric effects of the cyclopentyl group on transition states .
- Docking studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
Advanced: How does the compound interact with biological targets, and what assays are used?
Methodological Answer:
- Mechanistic studies : The nitrile group may inhibit cysteine proteases via covalent binding. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure enzyme inhibition .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .
- SPR spectroscopy : Quantifies binding kinetics to receptors (e.g., KD values) .
Basic: What are common chemical reactions for derivatizing the compound?
Methodological Answer:
- Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines .
- Ring-opening : Treatment with Grignard reagents (e.g., MeMgBr) opens the oxetane ring, forming alcohols .
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets the cyclopentyl ring .
Advanced: What strategies improve the compound’s solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the oxetane oxygen for aqueous solubility .
- Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to balance solubility and biocompatibility .
- Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability .
Advanced: How to analyze the stereochemical outcome of reactions involving the spiro carbon?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
- VCD Spectroscopy : Correlates vibrational circular dichroism with absolute configuration .
- Crystallographic twinning tests : Detects racemic vs. enantiopure crystallization .
Basic: What purification techniques are recommended post-synthesis?
Methodological Answer:
- Flash chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted precursors .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Size-exclusion chromatography : Isolates high-molecular-weight impurities .
Advanced: How to evaluate the compound’s potential as a drug candidate?
Methodological Answer:
- ADMET profiling :
- In vivo efficacy : Rodent models of inflammation or cancer validate therapeutic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
